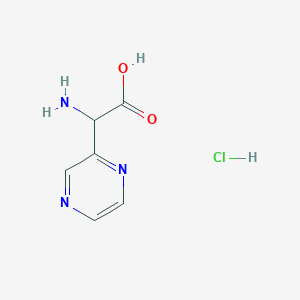
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl It is a derivative of pyrazine and is characterized by the presence of an amino group and an acetic acid moiety attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as water or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetic acid groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride: A methyl ester derivative of the compound.
Amino(pyrazin-2-yl)acetic acid: The non-hydrochloride form of the compound.
Uniqueness
2-Amino-2-(pyrazin-2-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino group and an acetic acid moiety attached to the pyrazine ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .
Eigenschaften
Molekularformel |
C6H8ClN3O2 |
|---|---|
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
2-amino-2-pyrazin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-5(6(10)11)4-3-8-1-2-9-4;/h1-3,5H,7H2,(H,10,11);1H |
InChI-Schlüssel |
FJQJHZUSWSBKDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
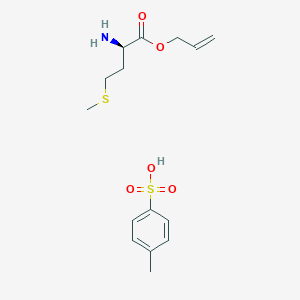
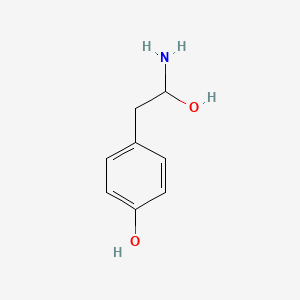
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
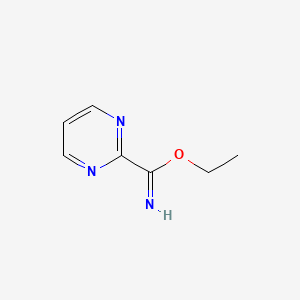

![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
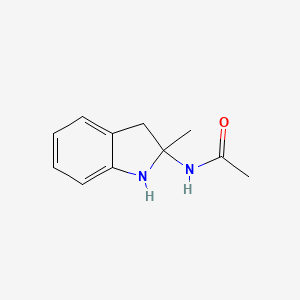
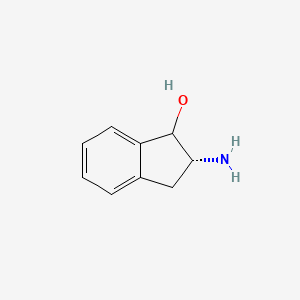
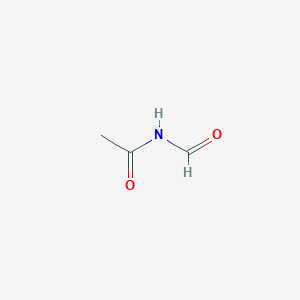
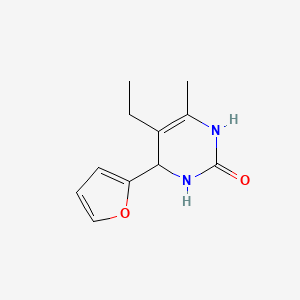
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
